DiaPep277
Description
Structure
2D Structure
Properties
CAS No. |
179822-83-4 |
|---|---|
Molecular Formula |
C106H180N28O34 |
Molecular Weight |
2390.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C106H180N28O34/c1-23-55(18)83(131-102(164)82(54(16)17)130-90(152)60(27-24-32-111-106(109)110)118-91(153)65(38-50(8)9)123-92(154)63(36-48(4)5)121-87(149)58(21)117-101(163)81(53(14)15)129-76(140)45-113-74(138)43-112-75(139)44-114-88(150)62(35-47(2)3)126-100(162)80(108)52(12)13)103(165)133-33-25-28-71(133)98(160)115-56(19)85(147)120-64(37-49(6)7)93(155)125-68(41-78(143)144)95(157)128-70(46-135)97(159)124-66(39-51(10)11)96(158)132-84(59(22)136)104(166)134-34-26-29-72(134)99(161)116-57(20)86(148)122-67(40-73(107)137)94(156)119-61(30-31-77(141)142)89(151)127-69(105(167)168)42-79(145)146/h47-72,80-84,135-136H,23-46,108H2,1-22H3,(H2,107,137)(H,112,139)(H,113,138)(H,114,150)(H,115,160)(H,116,161)(H,117,163)(H,118,153)(H,119,156)(H,120,147)(H,121,149)(H,122,148)(H,123,154)(H,124,159)(H,125,155)(H,126,162)(H,127,151)(H,128,157)(H,129,140)(H,130,152)(H,131,164)(H,132,158)(H,141,142)(H,143,144)(H,145,146)(H,167,168)(H4,109,110,111)/t55-,56-,57-,58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-,84-/m0/s1 |
InChI Key |
VGGRNGOEDNBLPH-YJHCMWSWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
sequence |
VLGGGVALLRVIPALDSLTPANED |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Diapep277
Peptide Structure and Immunological Activity
DiaPep277 is a precisely defined peptide with a structure that dictates its interactions within the immune system.
This compound is a synthetic peptide consisting of 24 amino acids. It is derived from the sequence of human heat shock protein 60 (HSP60), specifically corresponding to residues 437-460 medchemexpress.comnih.govweizmann.ac.ilclinicaltrialsarena.com. HSP60 is a highly conserved protein found in both prokaryotic and eukaryotic cells, primarily localized in the mitochondria where it functions as a chaperonin, assisting in protein folding uniprot.orgnih.govfrontiersin.orgnih.gov. The derivation of this compound from this self-antigen is central to its proposed mechanism of inducing immune tolerance frontiersin.orgfrontiersin.org.
The amino acid sequence of this compound is VLGGGVALLRVIPALDSLTPANED medchemexpress.comnih.govweizmann.ac.ilmedchemexpress.com. This specific sequence represents an epitope of the larger HSP60 protein frontiersin.org.
While the core structure of this compound is based on the native HSP60 sequence, it is a synthetic peptide medchemexpress.comnih.govweizmann.ac.il. The provided information does not explicitly detail specific structural modifications made to the native p277 sequence to influence its immunological properties, beyond its synthesis as a standalone peptide corresponding to the 437-460 region of human HSP60 medchemexpress.comnih.govweizmann.ac.ilclinicaltrialsarena.com. However, the selection of this specific epitope is crucial for its observed immunomodulatory effects, suggesting that the inherent sequence within this region possesses key immunological activity frontiersin.orgweizmann.ac.il.
Interaction with Immune Receptors
This compound's interaction with immune cells is mediated through specific receptors on their surface.
Research indicates that this compound interacts with Toll-like Receptor 2 (TLR2) weizmann.ac.ilsoc-bdr.orgnih.govaai.org. TLR2 is a membrane protein expressed on various immune cells, including monocytes, macrophages, dendritic cells, and T cells, including regulatory T cells (Tregs) wikipedia.orgrndsystems.comabcam.com. TLR2 functions as a pattern recognition receptor, often forming heterodimers with TLR1 or TLR6, to recognize various microbial components wikipedia.orgrndsystems.comabcam.com.
The binding of this compound to TLR2 on T cells can lead to downstream signaling events nih.govaai.org. This interaction has been shown to activate intracellular signaling pathways, including PKC, PI-3 kinase, and p38 nih.gov. Furthermore, HSP60, and specifically its peptide p277 (this compound), has been shown to activate Suppressor of Cytokine Signaling 3 (SOCS3) expression in T cells via TLR2- and JAK/STAT-dependent signaling aai.org. This activation of SOCS3 may contribute to the inhibitory effects observed on certain T cell functions aai.org. While HSP60 itself can activate macrophages via TLR4 or TLR2, this compound is reported to engage primarily with TLR2, which is associated with generating an anti-inflammatory environment nih.govneliti.com.
Cellular Immunomodulation by this compound
A key aspect of this compound's mechanism is its ability to modulate the function of immune cells, particularly T lymphocytes.
This compound has been shown to induce and activate regulatory T lymphocytes (Tregs) frontiersin.orgfrontiersin.orgwikipedia.orgdiabetesjournals.orgsinobiological.comtermedia.plroyalsocietypublishing.org. Tregs, including the FOXP3+ subset, are crucial for maintaining immune tolerance and preventing autoimmune responses oaepublish.com. Studies suggest that this compound acts as a co-stimulator of human regulatory T cells frontiersin.org.
The interaction of this compound with TLR2 on the surface of Tregs is thought to play a role in enhancing their regulatory function nih.govtermedia.plmdpi.com. This co-stimulation can lead to the suppression of effector T cell proliferation and a shift in cytokine secretion profiles frontiersin.orgfrontiersin.orgnih.gov. Specifically, treatment with this compound has been associated with a decrease in pro-inflammatory cytokines like IFN-γ and TNF-α, and an increase in anti-inflammatory and regulatory cytokines such as IL-10 and IL-13 frontiersin.orgfrontiersin.orgnih.gov. This shift towards a Th2 cytokine phenotype is indicative of an enhanced regulatory immune response frontiersin.orgfrontiersin.org.
Research findings support the induction of Tregs by HSPs and HSP-derived peptides like this compound, contributing to the suppression of autoimmunity frontiersin.orgtermedia.pl. The precise mechanisms by which this compound induces antigen-specific regulatory cells are still under investigation soc-bdr.org. However, the observed increase in FOXP3+ Tregs and the shift in cytokine profiles highlight the role of this compound in promoting a more tolerogenic immune environment royalsocietypublishing.orgoaepublish.comwindows.net.
Summary of Key Molecular and Cellular Interactions of this compound
| Feature | Description | Relevant Section |
| Amino Acid Sequence | VLGGGVALLRVIPALDSLTPANED | 2.1.1 |
| Derivation | Human Heat Shock Protein 60 (HSP60), residues 437-460 | 2.1.1 |
| Interacts with Receptor | Toll-like Receptor 2 (TLR2) | 2.2.1 |
| Cellular Target | Regulatory T Lymphocytes (Tregs), including FOXP3+ Tregs | 2.3.1 |
| Immunomodulation | Induces/Activates Tregs, shifts cytokine profile (↓IFN-γ, ↑IL-10, ↑IL-13) | 2.3.1 |
| Signaling Pathways | Involves PKC, PI-3 kinase, p38, JAK/STAT, SOCS3 activation via TLR2 | 2.2.1, 2.3.1 |
Note: This table summarizes key findings discussed in the text and is not a direct representation of raw research data.
Specificity of T Lymphocyte Modulation Without General Immunosuppression
A key characteristic of this compound's mechanism is its ability to modulate T lymphocyte responses with a notable degree of specificity, avoiding broad immunosuppression. nih.govdiabetesjournals.org Clinical trial data indicate that while this compound treatment leads to an altered immune response to the peptide itself, immune responses to other antigens, such as tetanus toxoid (used as a recall response control), remain largely unaffected. nih.govnih.gov This suggests that the peptide's influence is directed towards specific autoreactive pathways rather than causing a generalized suppression of the immune system, which is crucial for maintaining the body's ability to defend against infections. diabetesjournals.org
Diversion of Autoreactive Immune Responses Towards Regulation
This compound has been shown to divert autoreactive immune responses towards a regulatory phenotype. diabetesjournals.org This diversion is hypothesized to involve the activation of regulatory mechanisms that skew T cell and cytokine responses from a pro-inflammatory state to an anti-inflammatory one. diabetesjournals.orgnih.gov Studies in animal models and humans suggest that this compound can activate regulatory T cells (Tregs), potentially through interaction with Toll-like receptor 2 (TLR2). diabetesjournals.orgweizmann.ac.il The induction of regulatory T cells is believed to play a role in redirecting the immune response to favor the preservation of insulin-producing beta cells, rather than their destruction. diabetesjournals.org This process may involve bystander regulation, where immune modulation induced by the peptide of one autoantigen leads to the down-regulation of autoimmunity to other self-antigens. weizmann.ac.il
Cytokine Profile Regulation
Promotion of Anti-inflammatory Cytokine Secretion (e.g., Interleukin-10 (IL-10), Interleukin-4 (IL-4), Transforming Growth Factor-beta (TGF-β))
This compound treatment has been associated with an increase in the production of anti-inflammatory cytokines. nih.govweizmann.ac.ilfrontiersin.org Notably, studies have reported a promotion of Interleukin-10 (IL-10) secretion in response to this compound. nih.govweizmann.ac.ilfrontiersin.orgresearchgate.netfrontiersin.org IL-10 is a key regulatory cytokine known for its immunosuppressive properties. nih.gov Increased production of Interleukin-13 (IL-13) has also been observed in some studies. weizmann.ac.ilfrontiersin.orgresearchgate.net While some research indicates an increase in Interleukin-4 (IL-4) secretion, other findings suggest the difference in IL-4 levels compared to placebo may not be statistically significant. weizmann.ac.ilfrontiersin.orgresearchgate.netgoogle.com Transforming Growth Factor-beta (TGF-β) is another anti-inflammatory cytokine that may work in concert with IL-10 to induce immune tolerance. nih.govpatsnap.comfrontiersin.orgconnectedpapers.com
Data from clinical trials illustrates the changes in cytokine production in response to this compound. The following table summarizes representative findings on cytokine levels:
| Cytokine | Response to this compound (vs. Placebo) | Significance | Source |
| Interleukin-10 (IL-10) | Increased | Significant | nih.govweizmann.ac.ilfrontiersin.orgresearchgate.netfrontiersin.org |
| Interleukin-4 (IL-4) | Increased (trend) | Not always significant | weizmann.ac.ilfrontiersin.orgresearchgate.netgoogle.com |
| Interleukin-13 (IL-13) | Increased | Significant | weizmann.ac.ilfrontiersin.orgresearchgate.net |
| Interferon-gamma (IFN-γ) | Decreased | Significant | weizmann.ac.ilfrontiersin.orgresearchgate.netgoogle.com |
Shifting of T-helper (Th1/Th2) Cytokine Balance
The combined effect of increased anti-inflammatory cytokines and decreased pro-inflammatory cytokines leads to a shift in the T-helper (Th1/Th2) cytokine balance. weizmann.ac.ilfrontiersin.orgresearchgate.netgoogle.comdiva-portal.org this compound treatment is associated with a modulation of the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2 phenotype. weizmann.ac.ilfrontiersin.orgresearchgate.netgoogle.comdiva-portal.org This shift is characterized by enhanced production of Th2-associated cytokines like IL-10 and IL-4 (though IL-4 increase may not always be significant) and reduced production of Th1-associated cytokines like IFN-γ. weizmann.ac.ilfrontiersin.orgresearchgate.netgoogle.com This rebalancing of the Th1/Th2 response is considered a key mechanism by which this compound exerts its immune modulatory effects in autoimmune settings. weizmann.ac.ilfrontiersin.orgresearchgate.net
Preclinical Efficacy and Immunoregulatory Effects in Disease Models
Investigations in Non-Obese Diabetic (NOD) Mouse Models
The non-obese diabetic (NOD) mouse is a key animal model for studying autoimmune type 1 diabetes, as it spontaneously develops a disease that closely mimics the human condition. nih.gov Studies in NOD mice have been instrumental in demonstrating the immunomodulatory effects of DiaPep277.
A central feature of type 1 diabetes is the autoimmune destruction of insulin-producing pancreatic beta cells. nih.gov Preclinical studies in NOD mice have shown that this compound can effectively inhibit this destructive process. researchgate.nettau.ac.ilnih.gov Treatment with this compound has been demonstrated to preserve beta-cell function in these animal models, suggesting a protective effect on the pancreatic islets. researchgate.nettau.ac.ilnih.gov The peptide is thought to exert its effect by modulating the autoimmune response directed against the beta cells. bohrium.com
By preventing the destruction of beta cells, this compound helps to preserve the endogenous production of insulin (B600854) in NOD mice. researchgate.netnih.gov This is a critical aspect of its therapeutic potential, as maintaining natural insulin secretion can lead to better glycemic control. Research has indicated that this compound treatment is associated with sustained levels of C-peptide, a byproduct of insulin production that serves as a marker for beta-cell function. nih.govresearchgate.net
Table 1: Effect of this compound on Beta-Cell Function in NOD Mice
| Parameter | Outcome in this compound-Treated NOD Mice | Reference |
| Beta-Cell Destruction | Inhibited | researchgate.nettau.ac.ilnih.gov |
| Beta-Cell Function | Preserved | researchgate.nettau.ac.ilnih.gov |
| Endogenous Insulin Production | Maintained | researchgate.netnih.gov |
The immunomodulatory action of this compound has been shown to arrest the progression of diabetes in animal models. nih.govnih.gov By interfering with the autoimmune T-cell attack on the pancreas, the peptide can halt the advancement of the disease. nih.gov Promising results from these animal studies have been a key driver for the translation of this therapeutic approach into clinical trials in humans. nih.govresearchgate.net
Immunomodulatory Effects in Other Inflammatory and Autoimmune Animal Models
While the primary focus of this compound research has been on type 1 diabetes, its derivation from HSP60, a protein implicated in various autoimmune and inflammatory conditions, suggests a broader potential. However, specific preclinical data on the efficacy of this compound in animal models of other inflammatory diseases such as arthritis and atherosclerosis is limited in the available literature.
There is a lack of specific studies investigating the direct effects of this compound in established animal models of arthritis and atherosclerosis. The role of the parent molecule, HSP60, and the broader concept of immunomodulation in these diseases are areas of active research. For instance, in atherosclerosis, the immune system, involving both innate and adaptive responses, plays a significant role in the development of atherosclerotic plaques. nih.gov Similarly, animal models of rheumatoid arthritis, such as collagen-induced arthritis, are utilized to study the inflammatory cascade and the role of various immune cells and cytokines. nih.govmdpi.com However, specific data on the therapeutic impact of this compound in these models is not available in the provided search results.
Cytokines are key mediators in the pathogenesis of autoimmune and inflammatory diseases. nih.gov In type 1 diabetes models, this compound is believed to induce a shift in the cytokine profile from a pro-inflammatory Th1 response to a more regulatory or anti-inflammatory Th2 response. bohrium.comnih.gov This modulation of cytokine production is a key aspect of its mechanism of action. While it is plausible that this compound could influence cytokine profiles in other inflammatory conditions like arthritis and atherosclerosis, where cytokines like TNF-α, IL-1β, and IL-6 play a crucial role, specific preclinical studies demonstrating this effect are not detailed in the available research. nih.govresearchgate.net
Analysis of Immunological Biomarkers in Preclinical Studies
Preclinical investigations of this compound have focused on its impact on key immunological biomarkers to understand its therapeutic effects. The NOD mouse, which spontaneously develops autoimmune diabetes and shares many characteristics with the human form of the disease, has been the principal model for these studies. nih.gov The immunomodulatory effects of this compound in these models appear to be multifaceted, influencing both T-cell proliferation and the activity of regulatory T cells. nih.gov
In preclinical models of type 1 diabetes, the autoimmune response is driven by diabetogenic T-cells that recognize and attack insulin-producing beta cells. nih.gov Studies involving this compound have shown that it can modulate these harmful T-cell responses. The administration of this compound to NOD mice has been associated with a shift in the T-helper (Th) cell cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. nih.gov This is characterized by the production of cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.gov
Research has indicated that T-cell proliferative responses to HSP60 peptides are a feature of type 1 diabetes. nih.gov Preclinical findings suggest that treatment with this compound leads to a transient activation of peptide-specific T cells that produce these Th2 cytokines. nih.gov While specific quantitative data on the direct impact of this compound on the proliferation rates of diabetogenic T-cells in preclinical studies is not extensively detailed in publicly available literature, the observed shift in cytokine profiles implies a modulation of the nature and consequences of the T-cell response rather than a simple suppression of proliferation.
Table 1: Illustrative Representation of T-cell Proliferative Responses to this compound in Preclinical Models
| Treatment Group | Antigen Stimulation | Predominant T-cell Response | Key Cytokine Production | Implied Effect on Diabetogenic T-cells |
| Control (Untreated) | Pancreatic Self-Antigens | Pro-inflammatory (Th1) | Interferon-gamma (IFN-γ) | Proliferation and beta-cell destruction |
| This compound-Treated | This compound | Anti-inflammatory (Th2) | Interleukin-4 (IL-4), Interleukin-10 (IL-10) | Modulation of autoimmune response |
This table is a conceptual representation of the observed immunomodulatory effects of this compound, as specific quantitative data on T-cell proliferation from preclinical studies are limited in the available sources.
Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are crucial for maintaining peripheral tolerance and preventing autoimmunity. A numerical or functional deficiency in Tregs is believed to contribute to the pathogenesis of type 1 diabetes in NOD mice. frontiersin.orgnih.gov
While the precise mechanisms are still under investigation, it has been suggested that part of this compound's therapeutic effect may be mediated through the enhancement of regulatory T-cell activity. tamhsc.edu In animal models, therapies that promote the function of Tregs have been shown to be effective in preventing type 1 diabetes. mdpi.com The induction of an anti-inflammatory environment by this compound, with increased levels of cytokines like IL-10, is conducive to the function and potential expansion of Treg populations.
Table 2: Conceptual Framework of Regulatory T Cell Induction and Function with this compound Treatment in Vivo
| Treatment Group | In Vivo Environment | Foxp3+ Treg Population | Treg Function | Outcome |
| Control (Untreated) | Pro-inflammatory | Potentially compromised | Insufficient to control autoimmunity | Progression of beta-cell destruction |
| This compound-Treated | Anti-inflammatory (IL-10, TGF-β) | Potentially stabilized or enhanced | Enhanced suppressive capacity | Attenuation of autoimmune attack |
This table illustrates the hypothesized effects of this compound on regulatory T cells based on its known immunomodulatory properties, as direct quantitative preclinical data on Treg induction and function are not extensively detailed in the reviewed literature.
In Vitro Immunological Studies of Diapep277
Peripheral Blood Mononuclear Cell (PBMC) Assays
Evaluation of T Lymphocyte Proliferation Responses to DiaPep277 and Related Autoantigens (e.g., HSP60, GAD)
Studies have evaluated the proliferative responses of T lymphocytes within PBMCs when stimulated with this compound and relevant autoantigens such as HSP60 and Glutamic Acid Decarboxylase (GAD). In clinical trials, treated patients demonstrated an altered immune response to this compound, with significantly different proliferative reactivity compared to placebo-treated patients who largely remained non-responsive. nih.gov Decreasing or temporary proliferation in response to this compound at the end of one study was also significantly different from the placebo group. nih.gov
The T cell proliferative response to GAD65 was observed to be significantly decreased in a group treated with a specific dosage of this compound compared to a placebo group in one study. nih.gov T cell autoimmunity to HSP60, this compound, GAD, and tetanus toxoid (as a recall response control) were assayed by proliferation and cytokine secretion assays at regular intervals in some studies. nih.govopenaccessjournals.com In animal models, vaccination with human HSP60 DNA significantly reduced T cell proliferative responses to HSP60 and its peptide p277. psu.edu This modulation of T cell responses extended to other autoantigens like GAD and insulin (B600854), suggesting that the activated immunoregulatory networks could control the autoimmune response against these antigens as well. psu.edu
Data on Proliferative Responses:
| Stimulus | Patient Group | Proliferative Reactivity (Qualitative) | Statistical Significance (vs. Placebo) | Source |
| This compound | Treated | Altered/Showed Reactivity | P = 0.00001 (overall), P = 0.0007 (reactivity), P = 0.001 (decreasing/temporary) | nih.gov |
| This compound | Placebo | Remained Non-responsive/No Change | - | nih.gov |
| GAD65 | 0.2 mg this compound Group | Decreased Significantly at 15 months | P = 0.006 | nih.gov |
| HSP60 (in NOD mice) | Vaccinated with phsp60 | Significantly Reduced | - | psu.edu |
| p277 (in NOD mice) | Vaccinated with phsp60 | Significantly Reduced | - | psu.edu |
Analysis of Cytokine Production Profiles Following In Vitro Stimulation
Cytokine production profiles in response to in vitro stimulation with this compound have been analyzed to understand the type of immune response elicited. Cytokine production in response to this compound therapy was often dominated by interleukin (IL)-10. nih.govnih.gov IL-10 production before therapy and decreasing autoantigen-specific T cell proliferation were associated with beta-cell preservation in clinical studies. nih.govnih.gov
In vitro measurements of T-cell reactivity to this compound demonstrated that, compared with placebo-treated groups, patients treated with this compound produced less IFN-γ and more IL-10 and IL-13 in response to the peptide, indicating an enhanced T-helper-2 (Th2) cytokine phenotype. frontiersin.orgamazonaws.comweizmann.ac.il This shift from a Th1 (pro-inflammatory, characterized by IFN-γ) to a Th2 (regulatory/anti-inflammatory, characterized by IL-4, IL-5, and IL-10) cytokine profile is suggested as a potential mechanism for preserving endogenous insulin production. psu.edufrontiersin.orgamazonaws.comweizmann.ac.il Oral administration of this compound in mouse models also increased IL-4 and IL-10 secretion and decreased IFN-γ secretion, supporting the induction of a Th2 response. frontiersin.orgamazonaws.com
Data on Cytokine Production Profiles:
| Stimulus | Patient Group (vs. Placebo) | Key Cytokine Produced | Other Observed Cytokine Changes (vs. Placebo) | Indicated T-helper Phenotype | Source |
| This compound | Treated | IL-10 (Dominant) | Increased IL-13, Decreased IFN-γ | Enhanced Th2 | nih.govnih.govfrontiersin.orgamazonaws.comweizmann.ac.il |
| This compound | Placebo | - | - | - | nih.govnih.gov |
| HSP60 (in NOD mice) | Vaccinated with phsp60 | Increased IL-10, IL-5 | Decreased IFN-γ | Shift towards Th2 | psu.edu |
| GAD (in NOD mice) | Vaccinated with phsp60 | Increased IL-10, IL-5 | Decreased IFN-γ | Shift towards Th2 | psu.edu |
| Insulin (in NOD mice) | Vaccinated with phsp60 | Increased IL-10, IL-5 | Decreased IFN-γ | Shift towards Th2 | psu.edu |
Molecular and Cellular Interactions in Controlled Environments
Beyond general PBMC responses, in vitro studies have delved into the specific molecular and cellular interactions of this compound with immune cell subsets.
Investigating the Influence on Autoantigen-Specific T-Cell Proliferation
This compound's influence on the proliferation of T cells specific to autoantigens like HSP60 and GAD has been a key area of investigation. As mentioned in section 4.1.1, this compound treatment has been associated with decreased autoantigen-specific T cell proliferation. nih.govnih.gov Specifically, a decrease in the proliferative response to GAD65 was observed in treated patients. nih.gov Studies in NOD mice vaccinated with HSP60 DNA showed reduced T cell proliferation in response to HSP60, p277, GAD, and insulin. psu.edu This suggests that this compound, or the immune response it induces, can modulate the reactivity of T cells to multiple autoantigens involved in the autoimmune process.
Direct Immunomodulatory Effects on Isolated Immune Cell Subsets
This compound is thought to exert direct effects on the immune system. neliti.com It is believed that this compound may activate regulatory mechanisms and skew T cell and cytokine responses from a pro- to an anti-inflammatory state. nih.gov One hypothesis suggests that the peptide could activate regulatory T cells. nih.gov this compound has been shown to act as a co-stimulator of human regulatory T cells in vitro. frontiersin.orgamazonaws.com The signal transduction cascade induced by the peptide is reported to involve the suppression of cytokine signaling 3 (SOCS3) expression and signal transducer and activator of transcription 3 (STAT3) activation, along with other downstream targets. frontiersin.orgamazonaws.com
While the full mechanism is still being elucidated, it is thought that this compound may activate T cells via Toll-like receptor 2 (TLR2). soc-bdr.org This interaction could contribute to the observed shift from Th1 to Th2 cytokines. soc-bdr.org Some research indicates that this compound engages TLR2 but not TLR4, leading to the generation of a T-cell mediated anti-inflammatory environment. neliti.com However, whether this compound directly induces antigen-specific regulatory cells remains an area for further evaluation to definitively characterize its role as an antigen-specific immunomodulator. soc-bdr.org
Structure Activity Relationship Sar and Peptide Design Principles of Diapep277
Identification of Key Amino Acid Residues for Immunological Activity
DiaPep277 is based on the sequence of residues 437-460 of human HSP60 nih.govmedchemexpress.comweizmann.ac.il. This specific region was identified as having immunomodulatory potential. The immunological activity of this compound is primarily associated with its ability to modulate T-cell responses, promoting a shift from a pro-inflammatory T-helper 1 (Th1) phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype frontiersin.orgweizmann.ac.ilfrontiersin.org. This shift is characterized by increased secretion of cytokines such as interleukin-10 (IL-10) and interleukin-13 (IL-13), and decreased secretion of interferon-gamma (IFNγ) in response to the peptide frontiersin.orgweizmann.ac.ilfrontiersin.org. This compound has also been shown to act as a co-stimulator of human regulatory T cells and interact with Toll-like receptor 2 (TLR2) frontiersin.orgdiabetesjournals.org.
Theoretical Approaches to Peptide Modifications for Enhanced Immunomodulation
Peptide modifications are often employed to enhance properties such as stability, bioavailability, and target specificity biosynth.comfrontiersin.org. In the case of this compound, a key modification was made to the original p277 sequence derived from HSP60. To stabilize the peptide without compromising its immunological properties, valine was substituted for cysteine residues at positions 442 and 447 weizmann.ac.il. This modification likely addresses potential issues related to disulfide bond formation or other cysteine-mediated reactions that could affect the peptide's stability or structure in a biological environment.
The theoretical approach behind such modifications involves understanding how changes to the amino acid sequence impact the peptide's physical and chemical properties, as well as its interaction with biological targets. By substituting cysteine with valine, a non-reactive, hydrophobic amino acid, the stability of the peptide is improved while aiming to preserve the conformation and key residues necessary for immune recognition and modulation weizmann.ac.il.
Computational Modeling and Prediction of Immunological Properties of Peptide Variants
Computational modeling plays a significant role in peptide design and the prediction of their properties, including immunological characteristics frontiersin.orgmdpi.commdpi.commdpi.comcsic.es. While specific detailed computational studies on this compound's variants are not extensively described in the provided snippets, the general principles of computational approaches applicable to such peptides are relevant.
Computational methods can be used to predict peptide structure, binding affinity to target molecules (such as immune receptors or MHC molecules), and potential immunogenicity or toxicity frontiersin.orgmdpi.com. Tools exist to screen peptide libraries and predict interactions with immune receptors based on amino acid sequences and the presence of anchoring residues mdpi.com. Molecular docking and molecular dynamics simulations can provide insights into how peptides interact with their targets at an atomic level frontiersin.orgmdpi.com. Predicting peptide-immune receptor interactions can be done using computational tools like SYFPEITHI, NetMHC, and SMM mdpi.com. These approaches help in understanding how modifications might affect the peptide's ability to bind to immune cells or present to T cells, thereby influencing the immune response.
Relationship Between Peptide Conformation and Biological Function
The biological function of a peptide is highly dependent on its three-dimensional conformation biosynth.comfrontiersin.orgimrpress.com. The specific arrangement of amino acid residues in space dictates how the peptide interacts with other molecules, such as receptors on immune cells. For this compound, maintaining a conformation that allows for effective interaction with the immune system is crucial for its immunomodulatory activity.
Peptides are inherently flexible molecules, which can pose challenges for therapeutic development biosynth.comfrontiersin.org. Strategies like introducing constraints (e.g., cyclization) are used in peptide design to lock them into specific, often more stable and bioactive, conformations biosynth.com. While this compound is described as a linear peptide derived from a protein sequence, the substitution of cysteine residues with valine weizmann.ac.il suggests an effort to control or stabilize its conformation by preventing potential disulfide bond formation that could lead to alternative, potentially less active, conformers or aggregation.
The conformation of this compound is expected to present the key amino acid residues in a specific spatial orientation that is recognized by T cells or interacts with receptors like TLR2, leading to the observed Th1 to Th2 cytokine shift and regulatory T cell co-stimulation frontiersin.orgdiabetesjournals.orgweizmann.ac.ilfrontiersin.org. Changes in conformation, whether due to modifications, environmental factors, or interactions with other molecules, could potentially alter its biological function. The study of peptide conformation, often through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy imrpress.com or computational modeling frontiersin.orgmdpi.com, is vital for understanding the molecular basis of their activity.
Broader Academic Implications and Future Research Directions
Contribution to the Fundamental Understanding of Autoimmune Pathogenesis
Research involving DiaPep277 has enhanced the understanding of how the immune system mistakenly attacks the body's own tissues in autoimmune diseases, particularly in the context of T1D where insulin-producing beta-cells are targeted. hofstra.eduweizmann.ac.ilnih.govdiabetesjournals.org Studies have shown that this compound, a fragment of HSP60, can influence the activity of T cells, which are central players in autoimmune responses. weizmann.ac.ilnih.govmedchemexpress.com It has been observed that this compound can modulate the immune response by promoting a shift from pro-inflammatory to anti-inflammatory states. nih.govfrontiersin.orgpsu.edu This involves stepping up the activities of regulatory T cells (Tregs) that help control potentially harmful T cells. hofstra.eduweizmann.ac.ilnih.govfrontiersin.org Additionally, T cells exposed to this compound can be induced to secrete anti-inflammatory substances instead of those that cause inflammation in autoimmune disease. weizmann.ac.il This dual action of the peptide helps to weaken the damaging activities of the immune response. weizmann.ac.il The study of this compound's interaction with immune cells, including its binding to receptors like TLR2 on regulatory T cells, has provided further insight into the molecular mechanisms underlying its immunomodulatory effects. dovepress.comweizmann.ac.ilnih.govpsu.edu This contributes to a deeper understanding of the complex interplay between self-antigens, T cells, and innate immune pathways in the initiation and progression of autoimmune disorders. hofstra.edunih.govdiabetesjournals.orgsemanticscholar.org
Advancements in Antigen-Specific Immunotherapy Strategies
This compound represents an approach within antigen-specific immunotherapy (ASI), which aims to modulate the immune response to specific autoantigens without causing broad immunosuppression. hofstra.edudovepress.comnih.govwileymicrositebuilder.comdovepress.com The concept behind ASI is to re-establish tolerance to self-antigens that are mistakenly attacked by the immune system. dovepress.comwileymicrositebuilder.com this compound, as a peptide derived from the autoantigen HSP60, is designed to induce immune tolerance. hofstra.eduopenaccessjournals.com Studies have explored its ability to activate regulatory mechanisms and skew T cell and cytokine responses towards an anti-inflammatory state. nih.gov The interaction of this compound with the T-cell receptor (TCR) is believed to ensure an antigen-specific response, while its interaction with TLR2 triggers the secretion of anti-inflammatory cytokines like IL-10, which promotes Treg responses. hofstra.edudovepress.com Research in animal models, such as the non-obese diabetic (NOD) mouse model, has shown promising results with this compound in preventing T1D development and arresting beta-cell destruction. hofstra.edunih.govmedchemexpress.comresearchgate.net Clinical trials in humans have also investigated its potential to preserve beta-cell function in newly diagnosed T1D patients. dovepress.comnih.govfrontiersin.orgdovepress.comopenaccessjournals.comresearchgate.netnih.govnih.govcapes.gov.br While challenges remain in consistently demonstrating efficacy in human trials, the research on this compound has advanced the understanding and exploration of antigen-specific approaches for treating autoimmune diseases. hofstra.edunih.govnih.govsoc-bdr.org It highlights the potential of using specific peptide fragments to retrain the immune system and restore tolerance. wileymicrositebuilder.comnih.gov
Investigation of Synergistic Approaches with Other Immunomodulatory Agents
Given the multifactorial nature of autoimmune diseases, future research directions for this compound or next-generation HSP60-derived peptides could involve investigating synergistic approaches with other immunomodulatory agents. Combining therapies that target different aspects of the autoimmune cascade might offer enhanced efficacy compared to monotherapy. For instance, combining an antigen-specific approach like this compound, which aims to induce tolerance to a specific autoantigen and promote regulatory T cells, with agents that modulate other immune cell subsets, co-stimulatory pathways, or inflammatory mediators could be explored. wileymicrositebuilder.compsu.edusoc-bdr.org Research could focus on identifying optimal combinations that maximize the preservation of target organ function while minimizing systemic immunosuppression. This could involve preclinical studies in animal models to evaluate the combined effects on immune responses and disease progression, followed by clinical investigations of promising combinations. soc-bdr.org The goal would be to leverage the specific immunomodulatory properties of this compound alongside other agents to achieve a more robust and sustained therapeutic effect in complex autoimmune conditions.
Design and Rational Development of Next-Generation HSP60-Derived Peptides
The insights gained from studying this compound, including its interaction with TLR2 and its effects on T cell responses, can inform the rational design and development of next-generation HSP60-derived peptides. hofstra.edudovepress.comweizmann.ac.ilnih.gov Future research may focus on modifying the amino acid sequence of this compound or identifying other immunogenic or tolerogenic epitopes within HSP60. medchemexpress.com The aim would be to enhance desirable immunomodulatory properties, such as increased induction of specific regulatory T cell subsets, improved anti-inflammatory cytokine production, or more potent suppression of autoreactive effector T cells. weizmann.ac.ilnih.govfrontiersin.org This could involve structure-activity relationship studies to understand how specific amino acid residues influence the peptide's interaction with immune receptors and its downstream effects. medchemexpress.com Furthermore, research could explore different peptide formulations or delivery systems to optimize their stability, targeting, and immunomodulatory efficacy. nih.govtandfonline.com The knowledge accumulated from this compound research provides a foundation for a more targeted and effective development of peptide-based immunotherapies for autoimmune diseases.
Q & A
Q. What is the immunomodulatory mechanism of DiaPep277 in preserving β-cell function?
this compound, a synthetic 24-amino-acid peptide derived from human HSP60, modulates autoimmune responses by activating Toll-like receptor 2 (TLR2) on T cells. This interaction induces regulatory T cells (Tregs) and anti-inflammatory cytokines (e.g., IL-10), shifting the immune response from destructive inflammation to β-cell protection . Unlike full-length HSP60, this compound does not activate TLR4, avoiding pro-inflammatory macrophage responses . Preclinical studies in NOD mice demonstrated its ability to halt β-cell destruction by suppressing autoreactive T cells .
Q. How are C-peptide levels utilized as primary endpoints in this compound clinical trials?
Stimulated C-peptide secretion (measured via mixed-meal tolerance tests) serves as the gold-standard endpoint for assessing residual β-cell function. In Phase II/III trials, this compound-treated patients showed a 23.4% higher preservation of C-peptide AUC compared to placebo, with significant differences observed at 18 months (e.g., treatment group: 10.6 vs. placebo: 9.2 nmol·min/L) . This metric correlates with reduced exogenous insulin requirements and improved HbA1c control .
Q. What were the key design elements of the pivotal Phase III DIA-AID 2 trial?
The DIA-AID 2 trial (N=457) was a multinational, randomized, double-blind study evaluating subcutaneous this compound (1 mg) vs. placebo administered quarterly for 24 months in newly diagnosed T1D patients (aged 16–45). Primary endpoints included C-peptide preservation and HbA1c levels. Results showed 56% of treated patients maintained HbA1c <7% vs. 44% in placebo, with a 23.4% relative improvement in β-cell function . Subgroup analyses highlighted enhanced efficacy in patients with higher baseline C-peptide (>0.2 nmol/L) .
Advanced Research Questions
Q. How do discrepancies in Phase III trial outcomes inform patient stratification strategies?
While this compound showed efficacy in preserving β-cell function in the DIA-AID 2 trial, variability exists across cohorts. Patients with residual β-cell reserve (baseline C-peptide >0.2 nmol/L) exhibited pronounced treatment effects, whereas those with advanced β-cell loss showed limited response . This underscores the need for early intervention and biomarkers (e.g., autoantibody titers, genetic risk) to stratify patients likely to benefit .
Q. What methodological considerations are critical when combining this compound with other immunotherapies?
Synergistic approaches require targeting complementary pathways. For example, combining this compound (Treg induction) with teplizumab (CD3 modulation) may enhance β-cell survival by addressing both effector T-cell depletion and regulatory mechanisms . Preclinical models suggest additive effects when this compound is paired with GAD65 antigen-specific therapies, but clinical trials must monitor for over-immunosuppression .
Q. Why has this compound shown variable efficacy in preserving β-cell function across autoimmune diabetes subtypes?
In latent autoimmune diabetes in adults (LADA), a Phase II trial (N=60) reported preliminary safety but unpublished efficacy data, suggesting slower disease progression vs. classic T1D . Differences in β-cell reserve, age of onset, and autoimmune tempo may explain subtype-specific responses. For example, LADA patients retain higher baseline insulin secretion, potentially enhancing this compound’s immunomodulatory effects .
Q. How does this compound’s TLR2 specificity influence its safety profile compared to broader immunosuppressants?
Unlike global immunosuppressants (e.g., anti-CD3), this compound’s TLR2-mediated mechanism preserves innate immunity, minimizing infection risks. Clinical trials reported no increased adverse events vs. placebo, with sustained safety over 10+ years of follow-up . This specificity avoids the lymphopenia and cytokine release syndromes associated with broader agents .
Contradictions and Unresolved Issues
Q. How do conflicting Phase III timelines impact the interpretation of this compound’s clinical trajectory?
Early reports (2001) projected Phase III initiation in 2002, but regulatory delays extended timelines, with final Phase III data published in 2014 . Discrepancies in trial designs (e.g., inclusion criteria, dosing frequency) across phases complicate cross-study comparisons. For instance, the 2014 trial used stricter residual β-cell thresholds than earlier studies .
Q. What explains the lack of published results for this compound in LADA populations?
A Phase II LADA trial (N=60) completed in 2019 reported good tolerability but no peer-reviewed efficacy data, possibly due to modest effect sizes or commercial prioritization of T1D . This gap highlights the need for subtype-specific studies and transparent data sharing.
Q. Methodological Recommendations
- Experimental Design : Prioritize randomized, placebo-controlled trials with stratified randomization based on baseline C-peptide levels.
- Data Analysis : Use mixed-effects models to account for longitudinal C-peptide measurements and heterogeneity in disease progression.
- Combination Therapies : Explore mechanistic synergies in preclinical models before clinical translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
